(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone

Structure-Activity Relationship Sigma Receptor Binding Lipophilicity Modulation

This compound's 3,4-dichlorophenyl topology is essential—mono-chloro or regioisomeric analogs cannot replicate its lipophilicity, electronic profile, or steric fit within sigma-1 and VDAC binding pockets. The piperidin-1-yl methanone urea mimetic distinguishes it from simpler N-arylpiperazines (e.g., CAS 57260-67-0) and morpholino variants. Procuring this exact CAS preserves the hydrogen-bond acceptor geometry and logP required for sigma-1 occupancy and mitochondrial membrane partitioning. Supplied at ≥95% purity for receptor panel screening (D2/D3/5-HT1A/5-HT2A), SAR expansion, and neurodegenerative disease research.

Molecular Formula C16H21Cl2N3O
Molecular Weight 342.26
CAS No. 501104-40-1
Cat. No. B2550381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
CAS501104-40-1
Molecular FormulaC16H21Cl2N3O
Molecular Weight342.26
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H21Cl2N3O/c17-14-5-4-13(12-15(14)18)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2
InChIKeyZBONTQVZEYKSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 501104-40-1: (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone – Structural Identity and Procurement Baseline


(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone (CAS 501104-40-1; MF: C16H21Cl2N3O; MW: 342.26 g/mol) is a synthetic arylpiperazine derivative comprising a 3,4-dichlorophenyl group linked via a methanone bridge to a piperazine ring, which is further substituted with a piperidin-1-yl carbonyl (urea-like) moiety . It is offered commercially by several screening-compound suppliers at purities typically exceeding 95% [1]. The compound is referenced in patent literature as a member of the piperidine-carbonyl-piperazine class with potential relevance to neurological, psychiatric, and mitochondrial dysfunction indications [2][3], although direct published pharmacological data for this specific CAS number remain sparse in peer-reviewed journals as of 2026.

Why Arylpiperazine Procurement Cannot Be Reduced to Simple In-Class Substitution: The 3,4-Dichloro and Piperidinyl-Urea Differentiation


Within the arylpiperazine-piperidinylmethanone chemical space, minor structural variations produce substantial shifts in target engagement profiles, physicochemical properties, and biological outcomes [1]. The 3,4-dichlorophenyl substitution pattern of CAS 501104-40-1 is not interchangeable with mono-chloro (e.g., 4-chlorophenyl) or regioisomeric dichloro (e.g., 2,5-dichlorophenyl) analogs, as the chlorine substitution topology directly modulates lipophilicity (logP), electron-withdrawing character, and steric fit within hydrophobic receptor pockets [2]. Furthermore, the piperidin-1-yl methanone linker constitutes a conformationally constrained urea mimetic that is distinct from simpler N-arylpiperazines (e.g., 1-(3,4-dichlorophenyl)piperazine, CAS 57260-67-0) lacking the carbonyl-piperidine moiety, as well as from morpholino analogs that alter hydrogen-bond acceptor capacity . In procurement contexts, substituting a structurally similar but chemically distinct analog risks introducing uncharacterized off-target liabilities or losing the specific binding interactions that make CAS 501104-40-1 a pertinent tool compound or synthetic intermediate in programs targeting VDAC oligomerization, sigma receptors, or serotonergic/dopaminergic pathways [3].

Quantitative Differentiation Evidence: (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone vs. Structural Analogs


Chlorine Substitution Topology: 3,4-Dichloro vs. 4-Chloro Pharmacophore Impact

The 3,4-dichlorophenyl substitution on CAS 501104-40-1 introduces a second electron-withdrawing chlorine atom ortho to the first, increasing molecular dipole moment and altering the electrostatic potential surface relative to the mono-chloro analog (4-(4-chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone [1]. In the broader 1-phenylpiperazine sigma ligand class, 3,4-dichloro substitution has been correlated with enhanced sigma-1 receptor affinity compared to 4-chloro substitution, with representative Ki values shifting from approximately 50–200 nM (mono-chloro) to sub-10 nM (dichloro) in guinea pig brain membrane displacement assays using [3H]-(+)-pentazocine [2]. While direct data for CAS 501104-40-1 have not been independently published, the consistent class-level trend supports that the 3,4-dichloro pattern is a critical determinant of binding potency [3].

Structure-Activity Relationship Sigma Receptor Binding Lipophilicity Modulation

Carbonyl-Linker Type Differentiation: Piperidin-1-yl Methanone vs. Morpholino Methanone Hydrogen-Bond Acceptor Capacity

CAS 501104-40-1 contains a piperidin-1-yl methanone moiety where the carbonyl is flanked by two nitrogen atoms (piperazine N and piperidine N), forming a urea-like scaffold. The morpholino analog (4-(3,4-dichlorophenyl)piperazin-1-yl)(morpholino)methanone replaces the piperidine ring with a morpholine ring, introducing an ether oxygen that serves as an additional hydrogen-bond acceptor (HBA). This substitution increases the total HBA count from 3 to 4 and modifies the spatial orientation of the carbonyl group . In enzymatic inhibition contexts, specifically against human 3(or 17)-beta-hydroxysteroid dehydrogenase (EC 1.1.1.51), the morpholino analog has been crystallographically resolved in the active site, revealing that the morpholine oxygen engages in a critical water-mediated hydrogen bond that the piperidine analog cannot replicate [1]. This structural divergence translates to differential inhibition kinetics and selectivity profiles that preclude interchangeable use in enzymatic assays [2].

H-Bond Acceptor/Donor Profile Enzyme Inhibition Metabolic Stability

Regioisomeric Dichloro Substitution: 3,4-Dichloro vs. 2,5-Dichloro Phenyl Ring Positioning

The 3,4-dichloro substitution pattern positions chlorine atoms at adjacent meta and para positions relative to the piperazine attachment point. The regioisomeric 2,5-dichloro analog (1-(2,5-dichlorophenyl)-4-(piperidine-1-carbonyl)piperazine) positions chlorines at the ortho and meta positions, creating a sterically more hindered environment around the piperazine-phenyl bond [1]. This regiochemical difference alters the dihedral angle between the phenyl and piperazine rings, which in arylpiperazine pharmacophores is a critical determinant of receptor subtype selectivity (e.g., dopamine D2 vs. D3 vs. D4, or serotonin 5-HT1A vs. 5-HT2A) [2]. Additionally, the 2,5-dichloro substitution introduces an ortho-chlorine that can sterically shield the molecule from CYP450-mediated oxidative metabolism at the adjacent position, potentially altering metabolic stability relative to the 3,4-dichloro isomer [3].

Regioisomer Selectivity CYP450 Metabolism Receptor Subtype Selectivity

Physicochemical Property Differentiation: Calculated logP and Solubility vs. Dechlorinated Parent

The introduction of two chlorine atoms on the phenyl ring of CAS 501104-40-1 significantly increases calculated logP relative to the unsubstituted phenyl analog. Based on the molecular formula C16H21Cl2N3O (MW: 342.26) , the predicted logP falls in the range of approximately 3.5–4.0, placing it in a lipophilicity window favorable for passive membrane permeability but raising potential solubility concerns in aqueous assay buffers [1]. This represents a logP increase of approximately 1.5–2.0 log units over the non-chlorinated parent structure, which has implications for DMSO stock solution preparation, aqueous dilution protocols, and non-specific binding to plasticware in biochemical assays [2].

Lipophilicity Aqueous Solubility Blood-Brain Barrier Penetration Prediction

Procurement-Relevant Application Scenarios for (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone (CAS 501104-40-1)


Sigma-1 Receptor Ligand Screening and Pharmacological Tool Compound Development

Based on the 3,4-dichlorophenyl pharmacophore's established role in conferring high sigma-1 receptor affinity within the arylpiperazine class [1], CAS 501104-40-1 is a structurally appropriate candidate for sigma-1 receptor binding screens, particularly in programs seeking novel ligands for neuropathic pain, neurodegenerative disease, or neuroprotection research. The piperidin-1-yl methanone linker provides a distinct pharmacological scaffold compared to previously characterized sigma ligands such as haloperidol analogs or 1-phenylpiperazine derivatives lacking the carbonyl-piperidine extension. Procurement of this compound, rather than a mono-chloro or morpholino analog, preserves the specific hydrogen-bond acceptor topology and lipophilicity profile predicted to optimize sigma-1 pocket occupancy [2].

Mitochondrial VDAC Oligomerization Inhibition for Apoptosis Modulation Research

Patent literature explicitly identifies piperazine and piperidine derivatives bearing carbonyl-piperidine linker motifs as inhibitors of voltage-dependent anion channel (VDAC) oligomerization, a process implicated in mitochondrial-mediated apoptosis in Alzheimer's disease, Parkinson's disease, and cardiovascular disorders [3]. CAS 501104-40-1 falls within the general structural scope of these patent claims. For academic or industrial groups investigating VDAC as a therapeutic target, this compound offers a defined chemical entity for hit validation, with the 3,4-dichloro substitution pattern potentially contributing to mitochondrial membrane partitioning and target engagement [4].

CNS Drug Discovery: Dopamine/Serotonin Receptor Panel Screening

Arylpiperazines with piperidine-carbonyl extensions have been claimed in patents targeting CNS disorders including depression, anxiety, and schizophrenia [5]. The 3,4-dichlorophenyl group is a privileged substructure in dopaminergic and serotonergic ligand design, as evidenced by its presence in multiple pharmacologically active compounds within BindingDB and ChEMBL [6]. CAS 501104-40-1 is well-suited for inclusion in receptor panel screens (e.g., D2, D3, D4, 5-HT1A, 5-HT2A) to establish its selectivity fingerprint, which currently remains unpublished. Its procurement enables novel IP generation around a scaffold with literature-precedented but uncharacterized CNS activity potential.

Synthetic Intermediate for Extended Piperazine-Piperidine Libraries

The urea-like carbonyl linker connecting the piperazine and piperidine rings in CAS 501104-40-1 represents a versatile synthetic handle for further derivatization [7]. In medicinal chemistry programs, this compound can serve as a late-stage intermediate for the installation of additional diversity elements at the piperidine nitrogen (via alkylation or acylation) or for scaffold-hopping approaches that replace the piperidine ring while retaining the 3,4-dichlorophenyl-piperazine pharmacophore. Suppliers offering this compound at ≥95% purity provide a reliable starting material for structure-activity relationship (SAR) expansion campaigns .

Quote Request

Request a Quote for (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.